molecular formula C16H14O2 B7854327 BENZYL CINNAMATE

BENZYL CINNAMATE

Cat. No.: B7854327
M. Wt: 238.28 g/mol
InChI Key: NGHOLYJTSCBCGC-UHFFFAOYSA-N
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Description

BENZYL CINNAMATE: C16H14O2 . It is an ester derived from cinnamic acid and benzyl alcohol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for synthesizing BENZYL CINNAMATE involves the esterification of cinnamic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid.

    Transesterification: Another method involves the transesterification of methyl cinnamate with benzyl alcohol.

Industrial Production Methods: In industrial settings, the esterification method is preferred due to its simplicity and cost-effectiveness. Large-scale production involves continuous flow reactors where cinnamic acid and benzyl alcohol are mixed with the acid catalyst and heated to the desired temperature. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Cinnamamide.

Scientific Research Applications

Chemistry: BENZYL CINNAMATE is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis. It serves as a model substrate for esterases and lipases .

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial properties .

Industry: In the fragrance industry, this compound is used as a fixative and fragrance ingredient due to its pleasant aroma. It is also used in the production of perfumes and scented products .

Mechanism of Action

The mechanism of action of BENZYL CINNAMATE primarily involves its interaction with enzymes and receptors in biological systems. As an ester, it can be hydrolyzed by esterases to release cinnamic acid and benzyl alcohol. These metabolites can then participate in various biochemical pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOLYJTSCBCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041663
Record name Benzyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-41-3
Record name Benzyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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